2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol

Catalog No.
S707988
CAS No.
69759-61-1
M.F
C23H29Cl2NO
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluor...

CAS Number

69759-61-1

Product Name

2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol

IUPAC Name

2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol

Molecular Formula

C23H29Cl2NO

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C23H29Cl2NO/c1-3-5-9-26(10-6-4-2)15-22(27)21-14-19(25)13-17-11-16-12-18(24)7-8-20(16)23(17)21/h7-8,12-14,22,27H,3-6,9-11,15H2,1-2H3

InChI Key

DALUOHFKVYCDCW-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2)C=C(C=C3)Cl)Cl)O

Synonyms

2,7-Dichloro-α-[(dibutylamino)methyl]-9H-fluorene-4-methanol

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2)C=C(C=C3)Cl)Cl)O

For a comprehensive analysis of the scientific research applications of this compound, it would be best to refer to peer-reviewed scientific articles or databases that specialize in chemical research. These resources often provide detailed information about the methods of application, experimental procedures, and results obtained from the use of specific compounds in various scientific fields.

The compound has a molecular weight of 406.39 and its molecular formula is C23H29Cl2NO . It’s a pale yellow solid with a melting point of 79-81 °C .

2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol is an organic compound characterized by the molecular formula C23H29Cl2NOC_{23}H_{29}Cl_{2}NO. It features a fluorene backbone with two chlorine atoms at the 2 and 7 positions and a dibutylamino group attached to the alpha position, along with a hydroxymethyl group at the 4 position. The compound is typically presented as a white solid and has a melting point ranging from 79 to 81 °C when dissolved in acetone .

The chemical reactivity of 2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol can be explored through various reactions typical of compounds containing both amine and alcohol functional groups. Potential reactions include:

  • Nucleophilic Substitution: The dibutylamino group can participate in nucleophilic substitution reactions, potentially reacting with electrophiles.
  • Alcohol Reactions: The hydroxymethyl group may undergo dehydration to form an ether or react with acids to form esters.
  • Chlorination/Dechlorination: The chlorine atoms can be replaced or removed under specific conditions, allowing for further functionalization of the molecule.

These reactions highlight the compound's versatility in synthetic organic chemistry.

While specific biological activity data for 2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol is limited, compounds with similar structures often exhibit significant pharmacological properties. For example, derivatives of fluorene have been studied for their potential anti-cancer and anti-inflammatory activities. The presence of the dibutylamino group may also suggest potential interactions with biological systems, particularly in neuropharmacology, as amines are known to influence neurotransmitter systems.

Synthesis of 2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol typically involves multi-step processes that may include:

  • Formation of the Fluorene Skeleton: Starting from simpler aromatic compounds, a fluorene derivative can be synthesized through cyclization reactions.
  • Chlorination: Chlorine substituents are introduced at the 2 and 7 positions using chlorinating agents under controlled conditions.
  • Amine Introduction: The dibutylamino group can be added via nucleophilic substitution on an appropriate precursor.
  • Hydroxymethylation: Finally, the introduction of the hydroxymethyl group can be achieved through reactions involving formaldehyde or similar reagents.

Each step must be optimized for yield and purity.

  • Pharmaceutical Development: As potential drug candidates due to their biological activity.
  • Material Science: In the development of organic light-emitting diodes (OLEDs) or other electronic materials due to their unique electronic properties.
  • Research Tools: As intermediates in organic synthesis for developing new chemical entities.

Interaction studies involving 2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol may focus on its binding affinity to various biological targets. Given its structure, it may interact with:

  • Receptors: Particularly those involved in neurotransmission due to the dibutylamino moiety.
  • Enzymes: Potential inhibition or modification of enzyme activity could be investigated.
  • Cellular Pathways: Understanding how this compound affects cellular signaling could reveal its biological significance.

Further studies are needed to elucidate these interactions fully.

Several compounds share structural similarities with 2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol. These include:

  • 9H-Fluorene: The parent structure without substitutions; serves as a baseline for comparison regarding stability and reactivity.
  • Dibutylamine: A simple amine that lacks the fluorene structure but shares the dibutylamino group; useful for studying amine-related properties.
  • Chlorinated Fluorenes: Such as 2-chloro-9H-fluorene; these compounds help understand how chlorination affects chemical behavior and biological activity.

Comparison Table

Compound NameStructure TypeKey Features
9H-FluoreneAromatic HydrocarbonBaseline for reactivity
DibutylamineAliphatic AmineSimple amine structure
2-Chloro-9H-fluoreneChlorinated FluoreneExamines effects of chlorination

The uniqueness of 2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol lies in its combination of multiple functional groups that may confer distinct chemical properties and biological activities not present in these simpler analogs.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

6.5

Appearance

Pale Yellow Solid

Melting Point

78-80°C

Other CAS

69759-61-1

Dates

Modify: 2023-08-15

Explore Compound Types